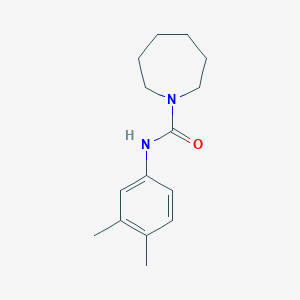![molecular formula C12H11F3N4O2S B5495283 2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5495283.png)
2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-(trifluoromethoxy)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related triazole and thiadiazole derivatives involves multiple steps, utilizing MS, IR, CHN, and 1H NMR spectral data to establish structures. The diversity in structures highlights the complexity and versatility in the synthesis of compounds within this chemical class (Huicheng Wang et al., 2010). Another synthesis pathway involves reactions of triazoloquinoxaline moieties with amino acid esters, showcasing the potential for producing a variety of biologically active derivatives (Walid Fathalla, 2015).
Molecular Structure Analysis
Compounds in this category often demonstrate complex molecular structures, as evidenced by detailed analyses using NMR, MS, and IR spectroscopy. The molecular structure is crucial for understanding the compound's potential interactions and activity (Shelly L. Thomas et al., 2009).
Chemical Reactions and Properties
The reactivity of such compounds is highlighted in their ability to undergo various chemical reactions, forming new derivatives with potential antimicrobial and anti-inflammatory activities. This reactivity is essential for the development of novel therapeutic agents (B. MahyavanshiJyotindra et al., 2011).
Physical Properties Analysis
The physical properties, including melting points and solubility, are crucial for the compound's application in various fields. These properties can be determined through experimental methods and are important for the compound's formulation and storage (Ashvin D. Panchal et al., 2011).
Chemical Properties Analysis
Understanding the chemical properties involves studying the compound's reactivity, stability, and interactions with other molecules. These properties are crucial for predicting the compound's behavior in biological systems and its potential as a therapeutic agent. The synthesis and reactivity of related compounds suggest a framework for understanding the chemical properties of “2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-(trifluoromethoxy)phenyl]acetamide” (V. V. Negrebetsky et al., 2008).
Propiedades
IUPAC Name |
2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N4O2S/c1-19-7-16-18-11(19)22-6-10(20)17-8-2-4-9(5-3-8)21-12(13,14)15/h2-5,7H,6H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTZGPWDDQDJCHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCC(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-N-(2-{4-[4-(2-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-2-oxoethyl)propanamide](/img/structure/B5495200.png)
![6-(methoxymethyl)-1-methyl-4-[3-(2-pyridinylmethoxy)-1-piperidinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5495206.png)

![2-(1H-benzimidazol-2-yl)-3-[4-(1,3-dihydro-2H-isoindol-2-yl)phenyl]acrylonitrile](/img/structure/B5495222.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-N'-benzylsulfamide](/img/structure/B5495225.png)

![4-chloro-N'-{[(phenylthio)acetyl]oxy}benzenecarboximidamide](/img/structure/B5495235.png)
![5-{3-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5495245.png)
![2-(4-fluorophenyl)-N-[3-(1H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B5495249.png)
![2-[4-(3-chlorobenzyl)-1-piperazinyl]-N-cyclohexylacetamide](/img/structure/B5495269.png)


![N-{4-[(3-chlorobenzyl)oxy]phenyl}acetamide](/img/structure/B5495280.png)
